molecular formula C10H8N2 B1598227 5-isocyano-1-methyl-1H-indole CAS No. 872526-29-9

5-isocyano-1-methyl-1H-indole

Cat. No.: B1598227
CAS No.: 872526-29-9
M. Wt: 156.18 g/mol
InChI Key: KNHXYZQUDQVVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyano-1-methyl-1H-indole is an indole derivative featuring a methyl group at the 1-position and an isocyano (-NC) substituent at the 5-position. Its molecular formula is C₁₀H₈N₂, with a molar mass of 156.16 g/mol.

  • Indole Core: The indole scaffold is a bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is prevalent in natural products and pharmaceuticals, contributing to diverse biological activities .
  • Substituent Effects: The methyl group at the 1-position enhances lipophilicity and may improve metabolic stability compared to non-methylated analogs.

Properties

CAS No.

872526-29-9

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-isocyano-1-methylindole

InChI

InChI=1S/C10H8N2/c1-11-9-3-4-10-8(7-9)5-6-12(10)2/h3-7H,2H3

InChI Key

KNHXYZQUDQVVOO-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=CC(=C2)[N+]#[C-]

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
This compound C₁₀H₈N₂ 156.16 1-methyl, 5-isocyano Enhanced lipophilicity; potential ligand in coordination chemistry
5-Isocyano-1H-indole C₉H₆N₂ 142.16 5-isocyano Soluble in organic solvents (e.g., ethanol, CH₂Cl₂); mp 92–93°C
6-Isocyano-2,3-dihydro-1,4-benzodioxine C₉H₇NO₂ 177.16 Benzodioxine ring, 6-isocyano Polar due to oxygen atoms; robust in high-throughput phasing pipelines
5-Isocyanato-1H-indole C₉H₆N₂O 174.16 5-isocyanato (-NCO) Reactive isocyanate group; used in polymer synthesis
5-Isopropoxy-1H-indole C₁₁H₁₃NO 179.23 5-isopropoxy (-OCH(CH₃)₂) Increased steric bulk; altered solubility in aqueous media

Structural and Reactivity Differences

The isocyano group (-NC) is less polar but more nucleophilic than the isocyanate (-NCO) group in 5-isocyanato-1H-indole, making it more suited for metal coordination (e.g., in catalysis) .

Electronic Properties: The electron-withdrawing isocyano group deactivates the indole ring, directing electrophilic substitution to specific positions (e.g., C-4 or C-6). In contrast, electron-donating groups like isopropoxy in 5-isopropoxy-1H-indole activate the ring for electrophilic attack .

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